molecular formula C17H14ClN5O3 B3612161 N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B3612161
M. Wt: 371.8 g/mol
InChI Key: VROIMVUNQLWSIE-UHFFFAOYSA-N
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Description

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a triazole ring and an amino-oxoethoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the benzamide core, followed by the introduction of the triazole ring and the amino-oxoethoxy group. Common reagents used in these reactions include chlorinating agents, triazole precursors, and amino-oxoethoxy intermediates. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and amino-oxoethoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-amino-2-oxoethoxy)phenyl]-4-bromobenzamide
  • 2,4-Disubstituted thiazoles
  • 2-amino-1,3,4-oxadiazole derivatives

Uniqueness

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3/c18-15-6-3-12(23-9-20-21-10-23)7-14(15)17(25)22-11-1-4-13(5-2-11)26-8-16(19)24/h1-7,9-10H,8H2,(H2,19,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROIMVUNQLWSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
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N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
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N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
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N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
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N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
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N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide

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